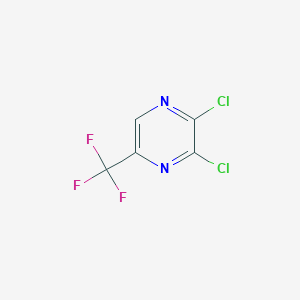

2,3-Dichloro-5-(trifluoromethyl)pyrazine

Description

Significance of Perhalogenated Pyrazines in Heterocyclic Chemistry

Pyrazine (B50134), a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in many biologically active compounds. mdpi.combritannica.comnih.govresearchgate.net The introduction of multiple halogen atoms to this ring system, creating perhalogenated pyrazines, dramatically alters its chemical reactivity and utility. The strong electron-withdrawing nature of halogen atoms renders the pyrazine ring electron-deficient, which significantly influences its susceptibility to nucleophilic substitution reactions. nih.gov

Polychlorinated pyrazines, for instance, are versatile intermediates in organic synthesis. chemicalbook.comthieme-connect.comchemicalbook.comacs.org The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the construction of a diverse array of substituted pyrazine derivatives. This reactivity is crucial for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The number and position of the halogen atoms on the pyrazine ring dictate the regioselectivity of these substitution reactions, providing a powerful tool for synthetic chemists to control molecular architecture.

The Role of Trifluoromethyl Groups in Modulating Molecular Reactivity and Synthetic Utility

In addition to its electronic influence, the trifluoromethyl group offers several other advantages in molecular design. Its introduction can increase the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the development of new drug candidates. mdpi.comrsc.org The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. mdpi.com Furthermore, the trifluoromethyl group can serve as a bioisostere for other groups, such as a chlorine atom or a methyl group, allowing for the modulation of a molecule's properties while maintaining a similar size and shape. mdpi.comwikipedia.org The synthetic utility of trifluoromethylated heterocycles is vast, as they serve as important building blocks for more complex structures. rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net

Research Trajectories and Academic Relevance of 2,3-Dichloro-5-(trifluoromethyl)pyrazine

This compound is a specific halogenated trifluoromethylated pyrazine that has emerged as a valuable intermediate in organic synthesis. Its structure combines the features of a perhalogenated pyrazine with a trifluoromethyl group, resulting in a highly activated system for nucleophilic substitution. The presence of two chlorine atoms and a strong electron-withdrawing trifluoromethyl group makes the pyrazine ring particularly electron-deficient.

This heightened electrophilicity allows for facile and often regioselective displacement of the chlorine atoms by a wide range of nucleophiles. This reactivity profile makes this compound a key building block for the synthesis of various substituted pyrazines. These derivatives are of significant interest in the development of new agrochemicals and pharmaceuticals. google.comalfa-chemical.comgneechem.comresearchoutreach.org Research involving this compound often focuses on exploring its reactivity with different nucleophiles to generate libraries of novel compounds for biological screening and materials science applications. The academic relevance of this compound lies in its utility as a versatile scaffold for constructing complex heterocyclic systems with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 69045-83-6 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.97 g/mol |

| Appearance | Inquire for details |

| Boiling Point | Inquire for details |

| Melting Point | Inquire for details |

| Density | Inquire for details |

Table 2: Synthetic Reactions Involving Pyridine (B92270) Precursors

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 2-chloro-5-trichloromethylpyridine | Antimony trichloride (B1173362), on-ring chlorination | 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride (B91410) | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2-chloro-5-(chloromethyl)pyridine | Chlorine, heat | 2-chloro-5-(trichloromethyl)pyridine (B1585791) |

| 2-chloro-5-trifluoromethylpyridine | Ferric chloride, chlorine gas, heat (150-170 °C) | 2,3-dichloro-5-(trifluoromethyl)pyridine alfa-chemical.comgneechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-4(7)12-2(1-11-3)5(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISCHXLTPQIMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277502 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238230-17-5 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238230-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 5 Trifluoromethyl Pyrazine and Analogous Systems

Approaches to Pyrazine (B50134) Ring Construction with Trifluoromethyl Moieties

One major strategy for synthesizing trifluoromethylated pyrazines is to construct the heterocyclic ring using building blocks that already contain the trifluoromethyl (CF3) group. This approach ensures the presence of the crucial CF3 moiety from the outset, avoiding potentially harsh fluorination conditions on a pre-formed aromatic ring.

Cyclocondensation reactions are a primary method in this category. These reactions typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound that bears a trifluoromethyl group. The versatility of this method allows for the preparation of various trifluoromethyl-substituted pyrazines and related heterocycles like quinoxalines by selecting appropriate starting materials.

Key trifluoromethylated building blocks include:

Trifluoromethylated 1,2-dicarbonyl compounds

α-Trifluoromethyl ketones

Trifluoromethylated hydrazones and acylhydrazones beilstein-journals.orgbeilstein-journals.org

For instance, the reaction of β-CF3-1,3-enynes with hydrazine (B178648) derivatives can lead to the divergent synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles, showcasing the utility of CF3-containing building blocks in creating nitrogen-containing heterocycles. encyclopedia.pubresearchgate.net Solvent conditions can play a critical role in directing the outcome of these cycloaddition reactions. rsc.org Similarly, the condensation of 2-(trifluoroacetyl)furans with ethylenediamine (B42938) is a known method for preparing 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines. researchgate.net

While these methods are powerful for creating a variety of trifluoromethylated heterocycles, the synthesis of the specific substitution pattern found in 2,3-dichloro-5-(trifluoromethyl)pyrazine often relies on post-construction modification of the pyrazine ring.

Regioselective Chlorination Strategies for Pyrazine Derivatives

The introduction of chlorine atoms onto the pyrazine ring is a pivotal step in the synthesis of the target compound. Due to the electron-deficient nature of the pyrazine ring, which is further deactivated by the presence of a strong electron-withdrawing trifluoromethyl group, electrophilic substitution reactions like chlorination can be challenging. thieme-connect.de However, several effective strategies have been developed to achieve regioselective chlorination.

Direct Chlorination Techniques

Direct chlorination involves treating a pyrazine derivative with a chlorinating agent. The reactivity of the pyrazine ring towards chlorination is highly dependent on the substituents already present. While unsubstituted pyrazine is reactive towards chlorine, often leading to decomposition under liquid-phase conditions at room temperature, substituted pyrazines like 2-chloropyrazine (B57796) are considerably less reactive. google.comgoogle.com

Achieving dichlorination of 2-chloropyrazine in the liquid phase often requires more forcing conditions. A patented process describes the direct chlorination of 2-chloropyrazine with chlorine in a polar solvent, such as a lower dialkylformamide, to produce a mixture of 2,3- and 2,6-dichloropyrazine. google.com Controlling the reaction conditions, including the solvent and moisture content (e.g., by adding phosphorus oxychloride), can help direct the chlorination towards the desired isomers. google.com

For analogous pyridine (B92270) systems, direct chlorination of a precursor like 2-chloro-5-trifluoromethylpyridine with chlorine gas, often in the presence of a catalyst like ferric chloride, is a documented method to introduce a second chlorine atom onto the ring. alfa-chemical.com

Stepwise and Simultaneous Vapor-Phase Chlorination

Vapor-phase chlorination is a significant industrial method for halogenating heterocyclic compounds. This technique avoids harsh liquid-phase conditions and can offer different selectivity.

For pyrazine itself, vapor-phase chlorination with chlorine at high temperatures (300-600°C), often in the presence of water vapor, has been shown to produce monochloropyrazine in good yields. google.com The water vapor acts as a diluent and helps to prevent the formation of tar and carbonaceous byproducts. google.com

In the synthesis of analogous trifluoromethylated pyridines, both stepwise and simultaneous vapor-phase processes are employed. nih.govsemanticscholar.org

Stepwise Vapor-Phase Chlorination: This involves first chlorinating a starting material like 3-picoline in the vapor phase to introduce chlorine atoms onto the ring and/or the methyl group, followed by a separate fluorination step. nih.govsemanticscholar.org

Simultaneous Vapor-Phase Chlorination/Fluorination: This approach uses a high-temperature reaction (>300°C) with both a chlorinating agent (chlorine) and a fluorinating agent (like hydrogen fluoride) over a transition metal-based catalyst. nih.govsemanticscholar.org This process can be advantageous for producing compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in a single step. The degree of chlorination can be controlled by adjusting the molar ratio of chlorine and the reaction temperature. nih.govsemanticscholar.org

These principles of vapor-phase halogenation are applicable to the synthesis of chlorinated pyrazine intermediates.

Catalytic Systems for Pyrazine Chlorination

The use of catalysts is crucial for enhancing the efficiency and regioselectivity of chlorination reactions on electron-deficient rings.

| Catalyst Type | Description | Application Example (Analogous Systems) | Reference |

|---|---|---|---|

| Lewis Acids | Lewis acid catalysts, such as ferric chloride (FeCl3) and antimony trichloride (B1173362) (SbCl3), are commonly used to polarize the chlorine molecule, making it a more effective electrophile for aromatic chlorination. | Chlorination of 2-chloro-5-trifluoromethylpyridine using FeCl3. On-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791) using SbCl3 as a catalyst to accelerate the reaction. | alfa-chemical.com, google.com |

| Transition Metal Catalysts | Palladium-catalyzed reactions, though more commonly used for C-C, C-N, and C-P bond formation, represent a powerful tool for the functionalization of halopyrazines. These methods can be used to introduce other functional groups that can later be converted or direct subsequent reactions. | Palladium-catalyzed C-P cross-coupling of chlorinated pyrazines. | rsc.org |

| Solid Catalysts (Vapor Phase) | In vapor-phase reactions, solid catalysts such as silicates (vermiculite, talc) or silicate (B1173343) clays (B1170129) are effective in promoting the chlorination of picoline to yield chlorinated pyridines, demonstrating a method that could be adapted for pyrazine systems. | Vapor-phase chlorination of alpha-picoline in the presence of silicate catalysts and water to produce chlorinated pyridines. | google.com, googleapis.com |

Introduction of the Trifluoromethyl Group in Pyrazine Synthesis

The final key transformation in many synthetic routes to this compound is the introduction of the trifluoromethyl group. While building the ring with the CF3 group already incorporated is one option (Section 2.1), a more common and industrially important method is to introduce it onto a pre-functionalized ring via a halogen-fluorine exchange reaction.

Trifluoromethylation via Halogen-Fluorine Exchange Reactions

This method, often referred to as the Swarts reaction, is one of the most widely used techniques for synthesizing trifluoromethyl-containing aromatic and heteroaromatic compounds. The process involves converting a trichloromethyl (-CCl3) group into a trifluoromethyl (-CF3) group by treating it with a fluorinating agent.

The general pathway involves:

Chlorination: A methyl or chloromethyl group on the pyrazine ring is exhaustively chlorinated to form a trichloromethyl group. For the synthesis of this compound, this would typically start from a precursor that is chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyrazine. google.com

Fluorination (Halex Reaction): The resulting trichloromethyl compound is then reacted with a fluorinating agent to exchange the chlorine atoms for fluorine atoms.

Common fluorinating agents for this transformation include:

| Fluorinating Agent | Reaction Conditions | Notes | Reference |

|---|---|---|---|

| Anhydrous Hydrogen Fluoride (B91410) (HF) | Typically requires high temperatures and pressures, often in an autoclave. A catalyst, such as a Lewis acid (e.g., antimony salts, iron(III) chloride), is often used. | This is a very common industrial method. The reaction can be performed in the vapor phase or liquid phase. | nih.gov, google.com, google.com |

| Antimony Trifluoride (SbF3) | Often used with a catalytic amount of a pentavalent antimony salt (e.g., SbCl5) to activate the SbF3. | A classic reagent for the Swarts reaction. It was used in the first synthesis of an aromatic trifluoromethyl compound. | nih.gov, mdpi.com |

| HF-Base Media | Reagents like (HF)10-pyridine (Olah's reagent) or (HF)3-triethylamine allow for chlorine-fluorine exchange under milder conditions, which is beneficial for acid-sensitive molecules. | These reagents are less acidic than anhydrous HF, preventing decomposition of sensitive substrates. | researchgate.net |

A specific example for the analogous pyridine system involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) with anhydrous hydrogen fluoride in the presence of a catalyst to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. alfa-chemical.com This halogen exchange is a robust and scalable method, making it a cornerstone of industrial synthesis for this class of compounds.

Utilization of Anhydrous Hydrogen Fluoride and Metal Fluorides

A primary method for introducing fluorine into the trifluoromethyl group on a pyrazine or analogous heterocyclic ring is through a halogen exchange (HALEX) reaction. This typically involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms.

Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation. The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related compound, is often achieved by reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous HF. nih.govalfa-chemical.com In one described method, 2,3-dichloro-5-(trichloromethyl)pyridine is heated with anhydrous hydrogen fluoride gas at elevated temperatures (e.g., 170 °C) in the presence of a catalyst to yield the trifluoromethyl product. alfa-chemical.com Another approach involves reacting the trichloromethyl precursor with at least three molar equivalents of anhydrous liquid HF under superatmospheric pressure. google.com

Metal fluorides, particularly antimony trifluoride (SbF₃), are also effective for chlorine/fluorine exchange, often activated by a pentavalent antimony salt like antimony pentachloride (SbCl₅), a variation known as the Swarts reaction. For instance, the synthesis of 2-chloro-5-trifluoromethoxypyrazine involves a chlorine/fluorine exchange on a trichloromethoxy group using a heated mixture of SbF₃ and SbCl₅. nih.gov This method is adaptable for converting trichloromethyl groups to trifluoromethyl groups on pyrazine rings.

| Precursor | Reagent(s) | Conditions | Product | Yield/Selectivity | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Mercuric Oxide | Stirring for ~22 h, Temp < 35 °C | 2,3-dichloro-5-(trifluoromethyl)pyridine | 100% conversion, 98% selectivity | alfa-chemical.com |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF gas, Catalyst | 170 °C, 11 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | 65% yield | alfa-chemical.com |

| 2-chloro-5-(trichloromethoxy)pyrazine | SbF₃, SbCl₅ | 145–160 °C, 6 h | 2-chloro-5-(trifluoromethoxy)pyrazine | 37% | nih.gov |

Catalytic Fluorination Processes

To improve the efficiency and conditions of fluorination reactions, various catalytic systems have been developed. For the synthesis of trifluoromethylated pyridines and pyrazines via halogen exchange, transition metal-based catalysts are often employed, especially in vapor-phase reactions.

More modern catalytic approaches involve electrophilic fluorinating agents. For example, Selectfluor, a source of electrophilic fluorine, can be used in conjunction with organocatalysts for the α-fluorination of β-diketones, demonstrating the potential for catalytic C-F bond formation under milder conditions. mdpi.com While not a direct synthesis of the title compound, these methods represent the forefront of catalytic fluorination and could be adapted for pyrazine systems.

| Reaction Type | Catalyst | Reagents | Conditions | Key Feature | Reference |

| Vapor-Phase Fluorination | Iron Fluoride | Chlorinated precursor, HF | >300 °C | Simultaneous chlorination/fluorination | nih.gov |

| Liquid-Phase Fluorination | FeCl₃, FeF₃, or SnCl₄ | 2,3-dichloro-5-(trichloromethyl)pyridine, Anhydrous HF | 150-250 °C, 5-1200 psig | High yield under pressure | google.com |

| On-ring Chlorination | Antimony trichloride | 2-chloro-5-(trichloromethyl)pyridine, Cl₂ | N/A | Accelerates precursor synthesis | google.com |

Direct Trifluoromethylation Methods on Pyrazine Nuclei

Direct trifluoromethylation involves the introduction of a -CF₃ group onto a pre-formed pyrazine ring. These methods are highly desirable as they can shorten synthetic sequences. Copper-mediated reactions are a prominent example. A domino reaction involving the iodination of 2-aminopyrazines followed by trifluoromethylation with FSO₂CF₂CO₂Me (a trifluoromethylating agent) in the presence of copper(I) iodide (CuI) provides CF₃-substituted pyrazines with high regioselectivity. researchgate.net Another established strategy is the use of trifluoromethyl active species, such as trifluoromethyl copper (CF₃Cu), to perform substitution reactions on halo-substituted pyrazines. nih.gov

Trifluoromethyl-Containing Building Block Integration

An alternative to fluorinating or trifluoromethylating a pre-existing ring is to construct the pyrazine nucleus from smaller fragments, where at least one already contains a trifluoromethyl group. This approach, known as convergent synthesis, ensures the precise placement of the -CF₃ group.

A classic and effective method is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound containing a trifluoromethyl group. For example, trifluoromethylated pyrazine-containing heterocycles can be synthesized from the reaction of trifluoropyruvaldehyde (a CF₃-containing 1,2-dicarbonyl) with various ortho-diamines. acs.org Similarly, reacting hexafluorobiacetyl (a bis-trifluoromethyl 1,2-dicarbonyl) with ortho-diamines leads to the formation of bis(trifluoromethylated) pyrazines. rsc.org The use of diverse trifluoromethyl-containing building blocks is a mainstream approach for introducing fluorine into heterocyclic systems. beilstein-journals.org

| Building Block 1 | Building Block 2 | Product Type | Reference |

| Trifluoropyruvaldehyde | ortho-Diamine | Trifluoromethylated pyrazine | acs.org |

| Hexafluorobiacetyl | ortho-Diamine | Bis(trifluoromethylated) pyrazine | rsc.org |

| Trifluoromethylated hydrazones | Various reagents | CF₃-pyrazoles (analogous heterocycles) | beilstein-journals.org |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Temperature and Pressure Influences on Pyrazine Synthesis

Temperature is a key variable in pyrazine synthesis. In the formation of the pyrazine ring from α-hydroxy ketones and ammonia, studies have shown that pyrazine yield generally increases with temperature, with optimal results observed at temperatures as high as 140°C. researchgate.net For the fluorination of trichloromethyl groups, high temperatures are typically required. For example, the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous HF is conducted at temperatures ranging from 120°C to 170°C. alfa-chemical.comgoogle.com

Pressure is another significant factor, particularly in reactions involving gaseous reagents like anhydrous HF. The fluorination of chlorinated pyridine precursors is often performed under superatmospheric pressure, ranging from 5 to 1,200 psig, to maintain HF in the liquid phase and increase reaction rates. google.com High-pressure conditions (25 to 40 bar) are also employed in the synthesis of the precursor 2,3-dichloro-5-(trichloromethyl)pyridine from nicotinic acid. google.com However, extremely high pressures can lead to unwanted side reactions or decomposition; for instance, pyrimidine (B1678525) has been observed to undergo irreversible chemical reactions and amorphization at pressures above 15.5 GPa. researchgate.net

| Process | Parameter | Typical Range | Effect on Reaction | Reference |

| Pyrazine Synthesis | Temperature | 100-140 °C | Increased yield with higher temperature | researchgate.net |

| Fluorination (HALEX) | Temperature | 120-250 °C | Drives halogen exchange | alfa-chemical.comgoogle.com |

| Fluorination (HALEX) | Pressure | 5-1200 psig | Maintains HF as liquid; increases rate | google.com |

| Precursor Synthesis | Pressure | 25-40 bar | Facilitates reaction | google.com |

Solvent Effects in Halogenation and Fluorination Processes

The choice of solvent is crucial in halogenation and fluorination reactions, as it can affect reagent stability, reaction selectivity, and safety. Many modern electrophilic fluorinating reagents, such as Selectfluor, can react exothermically or even explosively with common solvents like DMF, pyridine, and DMSO. acsgcipr.org Therefore, careful solvent selection is paramount.

For fluorination reactions, relatively inert solvents are preferred. Acetonitrile (MeCN) has been reported as a compatible solvent for reactions involving highly reactive F₂/N₂ mixtures and is also used in catalytic fluorinations with Selectfluor. mdpi.comacsgcipr.org In some cases, reactions can be performed under solvent-free conditions to avoid potential side reactions. acsgcipr.org The solvent can also direct the course of a reaction; in the fluorination of phenylacetic acids with Selectfluor, switching between aqueous and non-aqueous conditions can lead to different products. mdpi.com For pyrazine derivatives, solvent proticity can also play a role; a study on indolepyrazines showed that photostabilization was greater in protic solvents like methanol (B129727) compared to aprotic solvents like acetonitrile, due to hydrogen bonding. nih.gov This highlights the subtle but significant influence of solvent-chromophore interactions.

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 5 Trifluoromethyl Pyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of heterocyclic systems like 2,3-dichloro-5-(trifluoromethyl)pyrazine. The two chlorine atoms on the pyrazine (B50134) ring, activated by the electron-withdrawing trifluoromethyl group, serve as excellent leaving groups in these transformations.

Suzuki-Miyaura Coupling with Pyrazine Substrates

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely utilized method for the formation of C-C bonds. For dichloropyrazine substrates, the reaction can be controlled to achieve either mono- or diarylation. The site-selectivity of the initial coupling is dictated by the electronic and steric environment of the chlorine atoms. In the case of this compound, the chlorine at the C2 position is generally more activated towards oxidative addition to the palladium(0) catalyst due to the influence of the adjacent trifluoromethyl group.

Systematic studies on the coupling of pyrazine O-tosylates with various organoboron derivatives have been reported, demonstrating the feasibility of this reaction on the pyrazine core. Furthermore, the Suzuki-Miyaura coupling has been successfully applied to other dichloro-heteroaromatics, such as 2,6-dichloropyridine (B45657) and 4,6-dichloropyrimidine, to furnish diarylated products in good to excellent yields. While specific studies on this compound are not extensively detailed, the principles established with analogous compounds suggest its high potential as a substrate in Suzuki-Miyaura reactions. A study on 3,5-dichloro-1,2,4-thiadiazole (B1299824) demonstrated that reaction conditions could be tuned to selectively produce mono- or diarylated products. researchgate.net

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product(s) | Yield (%) |

| Dichloro-heteroaromatic | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Di-arylated product | 88 |

| 2,6-Dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | Mono- and Di-arylated products | 70-90 |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Mono-arylated product at C3 | Major isomer |

This table presents representative examples of Suzuki-Miyaura couplings on various dichloro-heteroaromatic substrates to illustrate typical reaction conditions and outcomes.

Stille Coupling Applications for Pyrazine Functionalization

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound with an organic halide. This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.

In the context of pyrazine chemistry, the Stille coupling serves as a powerful tool for functionalization. For instance, the coupling of a stannylated chloropyrazine with an iodochloropyrazine has been shown to produce dichlorobipyrazyl in an excellent yield of 95%. researchgate.net This demonstrates the feasibility of using chloropyrazines as substrates in Stille reactions. The reaction mechanism proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Given the reactivity of the C-Cl bonds in this compound, it is expected to be a suitable substrate for Stille coupling, allowing for the introduction of various organic moieties.

| Halide Substrate | Organostannane | Catalyst | Additives | Solvent | Product | Yield (%) |

| Chloropyrazine (stannylated) | Iodochloropyrazine | Pd(PPh₃)₄ | - | Toluene | Dichlorobipyrazyl | 95 |

| Generic Aryl Halide | Organostannane | Pd(OAc)₂/Dabco | - | DMF | Cross-coupled product | High |

| Generic Aryl Bromide | Organostannane | Pd(PPh₃)₄-PEG 400 | - | PEG 400 | Cross-coupled product | High |

This table provides examples of Stille coupling reactions, including a specific case with a chloropyrazine derivative, to show the applicability of this method for pyrazine functionalization.

Sonogashira Cross-Coupling in Pyrazine Derivative Synthesis

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of synthetic organic chemistry for constructing C(sp²)-C(sp) bonds. mdpi.com This palladium- and copper-co-catalyzed reaction is particularly effective with electron-deficient heteroaromatic halides.

Chloropyrazines have been demonstrated to be excellent substrates for Sonogashira cross-coupling reactions. For example, chloropyrazine can be quantitatively converted to the corresponding diarylacetylene when reacted with phenylacetylene (B144264) under [Pd(allyl)Cl]₂/PPh₃ catalysis. researchgate.net Furthermore, a double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine with terminal alkynes has been successfully employed to synthesize precursors for tetrapyrazinoporphyrazine-based photosensitizers, with yields ranging from 60-80%. researchgate.net These examples strongly suggest that this compound would readily undergo Sonogashira coupling, allowing for the introduction of alkyne functionalities, which can be further elaborated.

| Pyrazine Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Et₃N | Benzene | 2-(Phenylethynyl)pyrazine | Quantitative |

| 2,3-Dicyano-5,6-dichloropyrazine | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N | THF | 2,3-Dicyano-5,6-dialkynylpyrazine | 60-80 |

| N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Various Acetylenes | Pd(PPh₃)₄/CuI | Et₃N | DMF | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines (after cyclization) | 41-67 |

This table showcases successful Sonogashira couplings with various chloropyrazine substrates, highlighting the reaction's utility in pyrazine chemistry.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide, providing access to a wide range of valuable compounds such as carboxylic acids, esters, and amides. While specific examples of the palladium-catalyzed carbonylation of this compound are not extensively documented, the general principles of this reaction can be applied to predict its behavior. The reaction typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by CO insertion and subsequent reaction with a nucleophile (e.g., alcohol for ester formation, amine for amide formation).

For instance, the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones has been successfully demonstrated, with the dibromo derivative showing high reactivity to form dicarboxamides. This indicates that dihalo-N-heterocycles can be effectively dicarbonylated under appropriate conditions. Given the electrophilic nature of the carbon-chlorine bonds in this compound, it is a plausible substrate for such transformations, enabling the synthesis of pyrazine-2,3-dicarboxylic acid derivatives.

| Substrate | Nucleophile | Catalyst | Ligand | CO Pressure | Product |

| 6-Iodoquinoline | Piperidine | Pd(OAc)₂ | PPh₃ | 40 bar | 6-(Piperidine-1-carbonyl)quinoline |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Primary Amine | Pd(OAc)₂ | PPh₃ | 40 bar | 4,5-Dicarboxamide derivative |

| General Aryl Halide | Alcohol | Pd(OAc)₂ | Phosphine | 1-50 bar | Aryl Ester |

This table provides examples of palladium-catalyzed carbonylation on related N-heterocyclic and aryl halides to illustrate the potential reaction pathways for this compound.

Derivatization Strategies and Functional Group Interconversions

Beyond cross-coupling reactions, the chlorine atoms of this compound can be transformed into other valuable functional groups, expanding its synthetic utility.

Conversion to Isothiocyanates and Isocyanates

The conversion of halogenated heterocycles to isothiocyanates and isocyanates provides access to reactive intermediates for the synthesis of a variety of derivatives, including thioureas and ureas. A common strategy involves the initial conversion of the chloro group to an amino group, followed by reaction with thiophosgene (B130339) or a phosgene (B1210022) equivalent.

While a direct conversion of this compound is not explicitly detailed, a convenient route has been developed for the synthesis of a trifluoromethyl-substituted pyridyl-isothiocyanate from 2,3-dichloro-5-(trifluoromethyl)pyridine. This process involves a multi-step sequence including malonate displacement of a chlorine, hydrolysis, decarboxylation, and ultimately conversion of the resulting primary amine to the isothiocyanate using thiophosgene. A similar pathway could be envisioned for the pyrazine analogue. An alternative approach involves the reaction of aminopyrazines with benzoyl isothiocyanate to form N-pyrazinyl-N'-benzoylthioureas, which can then be hydrolyzed to the corresponding N-pyrazinylthioureas. unipr.it The initial aminopyrazines can be prepared from chloropyrazines via nucleophilic substitution.

| Starting Material | Reagent(s) | Key Intermediate | Product |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1. Diethyl malonate, NaH; 2. H₂O, H⁺, Δ; 3. Hydrazine (B178648); 4. Thiophosgene | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | 3-Chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine |

| 2-Amino-3-chloropyrazine | Benzoyl isothiocyanate | N-(3-Chloropyrazin-2-yl)-N'-benzoylthiourea | N-(3-Chloropyrazin-2-yl)thiourea (after hydrolysis) |

This table outlines synthetic strategies for the preparation of isothiocyanates and thioureas from related chloro-heterocycles.

Introduction of Diverse Substituents via Directed Metalation and Functionalization

Directed metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, involves the deprotonation of a C-H bond adjacent to a directing group by a strong base, followed by quenching with an electrophile. However, the application of this methodology directly to this compound is not extensively documented in the scientific literature. The high electrophilicity of the pyrazine ring, exacerbated by the three electron-withdrawing substituents, may lead to competitive nucleophilic addition of the organometallic base rather than the desired deprotonation.

Nevertheless, the principles of directed metalation have been successfully applied to related heterocyclic systems, offering insights into the potential for functionalizing the C-6 position of the pyrazine core. For instance, the regioselective metalation of other substituted pyrazines and related nitrogen heterocycles has been achieved using strong bases like lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidide (LTMP). In a study on the lithiation of 2-chloropyrazine (B57796), treatment with LTMP followed by the addition of an electrophile resulted in substitution at the C-3 position. nii.ac.jp This suggests that, under carefully controlled conditions, deprotonation of the C-6 position of this compound could potentially be achieved, allowing for the introduction of various functional groups.

Table 1: Examples of Directed Metalation on Related Heterocyclic Compounds

| Heterocycle | Directing Group(s) | Base | Position of Metalation | Subsequent Functionalization | Reference |

| 2-Chloropyrazine | Chloro | LTMP | C-3 | Dimerization | nii.ac.jp |

| 2,6-Dichloropyrazine | Chloro | LTMP | C-3 | Reaction with electrophiles | nii.ac.jp |

It is important to note that the success of directed metalation is highly dependent on the substrate, the choice of base, and the reaction conditions. The electron-deficient nature of this compound presents a significant challenge for this synthetic strategy.

Cyclocondensation Reactions for Fused Pyrazine Systems

Cyclocondensation reactions are fundamental in the synthesis of fused heterocyclic systems, where a bifunctional molecule reacts with another to form a new ring. Starting from this compound, the construction of fused pyrazine systems would necessitate the prior conversion of the chloro substituents into functionalities amenable to cyclization, such as amino, hydrazino, or hydroxyl groups.

The direct use of this compound in cyclocondensation is unlikely. However, its derivatives can serve as valuable precursors. For example, substitution of the chlorine atoms with amines would yield a diamino-pyrazine derivative. This intermediate can then undergo cyclocondensation with a 1,2-dicarbonyl compound to form a fused pyrazine, such as a pteridine (B1203161) or a pyrazino[2,3-b]pyrazine.

The synthesis of trifluoromethyl-containing fused pyrazines has been reported through the cyclocondensation of ortho-diamines with α-dicarbonyl compounds bearing trifluoromethyl groups. For instance, the reaction of various ortho-diamines with hexafluorobiacetyl (perfluorobutane-2,3-dione) leads to the formation of bis(trifluoromethylated) quinoxalines and other fused pyrazine systems. rsc.org This demonstrates the general feasibility of constructing such ring systems.

A common strategy for synthesizing fused pyrazines, specifically 1,2,3-triazolo[4,5-b]pyrazines, involves the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.comnih.gov While not starting from a pyrazine derivative, this highlights a key synthetic approach where a diamine is a crucial intermediate. Following this logic, the synthesis of 2,3-diamino-5-(trifluoromethyl)pyrazine would be a critical step to enable its use in cyclocondensation reactions to build fused systems.

Furthermore, the synthesis of 3-trifluoromethyl-5,6-dihydro- nih.govnih.govnih.govtriazolo[4,3-α]pyrazine derivatives has been achieved, showcasing the formation of fused pyrazine ring systems containing a trifluoromethyl group. mdpi.com

Table 2: Examples of Cyclocondensation Reactions Leading to Fused Pyrazine Systems

| Pyrazine Precursor/Related Diamine | Reagent | Fused System Formed | Reference |

| ortho-Diamines | Hexafluorobiacetyl | Bis(trifluoromethylated) quinoxalines | rsc.org |

| 4,5-Diamino-1,2,3-triazole | 1,2-Dicarbonyl compounds | 1,2,3-Triazolo[4,5-b]pyrazines | mdpi.comnih.gov |

| 3-Trifluoromethyl-5,6,7,8-tetrahydro- nih.govnih.govnih.govtriazolo[4,3-α]pyrazine hydrochloride | Isocyanates | 3-Trifluoromethyl-5,6-dihydro- nih.govnih.govnih.govtriazolo pyrazine derivatives | mdpi.com |

Spectroscopic Data for this compound Currently Unavailable in Public Scientific Literature

Following a comprehensive search of publicly accessible scientific databases, chemical literature, and spectral repositories, the detailed experimental data required to fully characterize the chemical compound This compound is not available. Specifically, published research containing in-depth analysis from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this exact molecule could not be located.

The construction of a detailed article as outlined, covering ¹H NMR, ¹³C NMR, advanced 2D NMR techniques, Fourier Transform Infrared (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy, relies on access to primary experimental data, including chemical shifts, coupling constants, and vibrational frequencies. Such specific data for this compound has not been published in the scientific domain.

It is important to note that extensive spectroscopic information is readily available for the related but distinct compound, 2,3-dichloro-5-(trifluoromethyl)pyridine . However, due to the precise focus required, this information cannot be substituted.

Consequently, it is not possible to generate the requested scientific article with the necessary accuracy and detail at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 5 Trifluoromethyl Pyrazine and Its Derivatives

Vibrational Spectroscopy for Molecular Dynamics and Bond Analysis

Analysis of Pyrazine (B50134) Ring Stretching and Bending Modes

The vibrational characteristics of the pyrazine ring in 2,3-Dichloro-5-(trifluoromethyl)pyrazine are fundamental to its structural analysis. While specific experimental spectra for this compound are not extensively detailed in the literature, a comprehensive understanding can be derived from studies on related substituted pyrazines. researchgate.netacs.org The vibrational modes of the pyrazine core are influenced by the electronic and steric effects of its substituents—two chloro atoms and a trifluoromethyl group.

The pyrazine ring stretching vibrations typically appear in the 1000-1600 cm⁻¹ region of both Infrared (IR) and Raman spectra. researchgate.net For instance, in studies of 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, characteristic ring stretching modes are reported at various wavenumbers, including significant bands around 1570 cm⁻¹, 1480 cm⁻¹, 1155 cm⁻¹, and 1015 cm⁻¹. researchgate.net The introduction of heavy atoms like chlorine and the strongly electron-withdrawing trifluoromethyl group is expected to shift these frequencies.

Ring breathing, a symmetric stretching mode of the entire ring, is a particularly characteristic vibration. For the parent pyrazine molecule, this mode is observed at 1015 cm⁻¹. In chlorinated pyrazines, this mode shifts to higher wavenumbers, for example, appearing at 1131 cm⁻¹ and 1049 cm⁻¹ in 2,6-dichloropyrazine. researchgate.net Therefore, for this compound, the ring breathing mode is anticipated in a similar region.

In-plane and out-of-plane bending modes of the C-H bond on the pyrazine ring also provide structural information. Aromatic C-H in-plane bending vibrations are generally found in the 1000-1400 cm⁻¹ range, while out-of-plane bending modes occur between 750-1000 cm⁻¹. researchgate.net The substitution pattern on the pyrazine ring in the title compound leaves one C-H bond, whose characteristic bending vibrations would be identifiable in its spectra.

The table below summarizes typical vibrational frequencies for modes in substituted pyrazines, providing an expected range for the title compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Pyrazine Ring Stretching | 1000 - 1600 | researchgate.net |

| Pyrazine Ring Breathing | 1015 - 1150 | researchgate.net |

| C-H In-Plane Bending | 1000 - 1400 | researchgate.net |

| C-H Out-of-Plane Bending | 750 - 1000 | researchgate.net |

| C-Cl Stretching | 550 - 850 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₅HCl₂F₃N₂, giving it a monoisotopic mass of approximately 215.95 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at M+2 and M+4, with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). This results in a distinctive isotopic cluster with an approximate intensity ratio of 9:6:1 for the M, M+2, and M+4 peaks, which is a clear indicator for a dichloro-substituted compound. msu.edu

The fragmentation of this compound is expected to proceed through several key pathways initiated by the radical cation of the parent molecule. The primary fragmentation modes would likely involve the loss of the substituents from the pyrazine ring.

Common fragmentation pathways include:

Loss of a Chlorine atom: A significant fragment would likely be observed at [M-Cl]⁺, corresponding to the loss of a chlorine radical.

Loss of the Trifluoromethyl group: The C-C bond connecting the CF₃ group to the pyrazine ring can cleave, leading to the loss of a ·CF₃ radical and the formation of a [M-CF₃]⁺ ion.

Ring Cleavage: Subsequent fragmentation of the pyrazine ring itself can occur, often involving the expulsion of neutral molecules like HCN or cyanogen (B1215507) (C₂N₂), leading to smaller fragment ions.

The table below outlines the predicted major fragments for this compound in mass spectrometry.

| Ion Formula | Description | Predicted m/z (for ³⁵Cl) |

| [C₅HCl₂F₃N₂]⁺˙ | Molecular Ion (M⁺˙) | 216 |

| [C₅HClF₃N₂]⁺ | Loss of ·Cl | 181 |

| [C₄HCl₂N₂]⁺ | Loss of ·CF₃ | 147 |

| [C₄HF₃N₂]⁺ | Loss of 2x ·Cl | 146 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering valuable insights into bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related structures, such as 2,3-dichloro-5-ethylamino-6-methoxypyrazine, can provide a model for the expected solid-state conformation of the dichloropyrazine core.

In the crystal structure of 2,3-dichloro-5-ethylamino-6-methoxypyrazine, the pyrazine ring is essentially planar. The substitution with chlorine atoms induces expected changes in the ring's geometry compared to unsubstituted pyrazine. The C-Cl bond lengths are a key parameter, and the intramolecular and intermolecular interactions, such as hydrogen bonding or stacking interactions, dictate the crystal packing.

For this compound, one would anticipate a planar or near-planar pyrazine ring. The C-Cl and C-CF₃ bond lengths and the angles between the substituents and the ring would be of primary interest. The packing of the molecules in the crystal lattice would be influenced by dipole-dipole interactions arising from the polar C-Cl and C-F bonds, as well as potential weak non-covalent interactions involving the fluorine and chlorine atoms and the nitrogen atoms of the pyrazine ring. The bulky and highly electronegative trifluoromethyl group would play a significant role in the molecular packing arrangement.

The table below presents crystallographic data for the analogue compound, 2,3-dichloro-5-ethylamino-6-methoxypyrazine, to illustrate typical structural parameters for this class of compounds.

Crystal Data for 2,3-dichloro-5-ethylamino-6-methoxypyrazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.167 |

| b (Å) | 12.558 |

| c (Å) | 8.602 |

| β (°) | 99.46 |

| Volume (ų) | 975.4 |

| Z | 4 |

This data is for an analogue compound and serves as an illustrative example.

Computational and Theoretical Chemistry Studies on 2,3 Dichloro 5 Trifluoromethyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule determined by its electronic structure. These methods can predict molecular geometry, stability, and reactivity before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. For 2,3-Dichloro-5-(trifluoromethyl)pyrazine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its fundamental properties.

The primary application would be to perform a geometry optimization, which calculates the lowest energy arrangement of the atoms in the molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT can be used to compute other key properties:

Electronic Properties : Dipole moment, polarizability, and electrostatic potential maps can be calculated to understand the charge distribution and polarity of the molecule.

Vibrational Frequencies : These calculations predict the molecule's infrared and Raman spectra, which can be used to identify and characterize the compound experimentally.

Thermodynamic Properties : Enthalpy, entropy, and Gibbs free energy can be computed, providing information on the molecule's stability.

The trifluoromethyl (-CF3) group, being highly electronegative, along with the two chlorine atoms, would be expected to significantly influence the electronic properties of the pyrazine (B50134) ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher energy HOMO indicates a greater willingness to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles.

LUMO : This orbital acts as the electron acceptor. A lower energy LUMO signifies a greater ability to accept electrons, indicating higher electrophilicity or reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap implies that the molecule can be easily excited, suggesting higher polarizability and greater chemical reactivity. For this compound, the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents would be expected to lower the energy of the LUMO significantly, making the pyrazine ring highly susceptible to nucleophilic attack.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Its energy level would indicate the molecule's nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Expected to be low due to electron-withdrawing groups, indicating high electrophilicity of the ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | An indicator of chemical reactivity. A relatively small gap would suggest high reactivity, particularly towards nucleophiles. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by converting the calculated molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for understanding the stability that arises from electron delocalization, also known as intramolecular charge transfer.

For this compound, NBO analysis would reveal:

The polarization of the C-Cl and C-CF3 bonds.

The delocalization of electron density from the nitrogen lone pairs into the anti-bonding orbitals of the pyrazine ring.

Hyperconjugative interactions that stabilize the molecule.

Table 2: Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type & Significance |

| LP (N1) | π* (C2-C3) | High | Delocalization of nitrogen lone pair into the ring, contributing to aromatic stability. |

| π (C2=C3) | π* (N1=C6) | Moderate | Intramolecular charge transfer within the pyrazine ring, indicating electronic conjugation. |

| σ (C-Cl) | σ* (C-C) | Low | Standard hyperconjugative interaction contributing to bond stability. |

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions.

Computational modeling can map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, a key reaction to investigate would be nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are replaced by a nucleophile. Computational studies could:

Determine which of the two chlorine atoms (at position 2 or 3) is more susceptible to substitution.

Calculate the activation energy barriers for the substitution reactions.

Characterize the structure of the Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism.

Reaction mechanisms are often highly sensitive to the surrounding environment and the specific nature of the substituents on the molecule.

Solvent Effects : Computational models can incorporate the influence of a solvent, typically using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. The presence of a solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and pathways.

Substituent Effects : The chlorine and trifluoromethyl groups are strong electron-withdrawing substituents. Their presence deactivates the pyrazine ring towards electrophilic attack but strongly activates it towards nucleophilic attack. Computational studies can precisely quantify these effects by comparing the reaction pathways of this compound with unsubstituted pyrazine or pyrazines with different substituents.

Despite a comprehensive search for scholarly articles and computational chemistry data, specific studies focusing on the computational and theoretical chemistry of this compound, as required by the provided outline, could not be located.

Regioselectivity Prediction and Rationalization in Pyrazine Chemistry

Computational Rationales for Experimental Observations

The search results were general in nature, discussing computational methods for similar but not identical molecules, or focusing on synthetic aspects without the required theoretical analysis. The strict constraint to focus solely on this compound and to adhere to the detailed outline prevents the use of information from these related studies.

Consequently, without the necessary detailed research findings and data tables from computational studies specifically on this compound, it is not possible to generate the requested professional and authoritative article that meets the specified requirements. The foundational scientific data for the core sections of the article appears to be unavailable in the public domain at this time.

Applications of 2,3 Dichloro 5 Trifluoromethyl Pyrazine As a Key Synthetic Building Block and Intermediate

Strategic Role in Agrochemical Synthesis

The unique substitution pattern of 2,3-dichloro-5-(trifluoromethyl)pyrazine makes it an important precursor for the development of modern crop protection agents. The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance the efficacy, stability, and bioavailability of active ingredients.

Precursor for Advanced Herbicides (e.g., trifluoromethylpyrazine-2-carboxamides)

The class of compounds known as pyrazinecarboxamides has been investigated for potential herbicidal properties. Studies have explored their ability to inhibit photosynthesis, a common mechanism of action for herbicides. researchgate.netmdpi.com Research on various substituted N-phenylpyrazine-2-carboxamides has been conducted to evaluate their impact on the oxygen evolution rate in chloroplasts. mdpi.comresearchgate.net

However, the most significant breakthrough for the trifluoromethylpyrazine-2-carboxamide scaffold, which can be derived from this compound, has been in the field of fungicides. This class of molecules has proven to be highly effective as succinate (B1194679) dehydrogenase inhibitors (SDHI), leading to the development of potent new fungicides rather than herbicides. nih.govresearchgate.net

Intermediate in the Synthesis of Novel Insecticides

While the pyrazine (B50134) scaffold is found in various biologically active compounds, including some with insecticidal properties, the specific role of this compound as a direct intermediate for major commercial insecticides is not as extensively documented as its use in fungicides. researchgate.net General research into pyrazine-based pesticides has been conducted, exploring the synthesis of various chlorinated pyrazine derivatives for pest control. google.com Natural product-pyrazine hybrids have also been investigated for insecticidal activity. nih.gov However, concrete examples of large-scale insecticides synthesized directly from this compound are not prominent in current literature.

Contribution to Fungicide Development

The most notable application of this compound in the agrochemical sector is its pivotal role in the development of advanced succinate dehydrogenase inhibitor (SDHI) fungicides. researchgate.net The discovery that 3-(trifluoromethyl)pyrazine-2-carboxamides exhibit potent fungicidal activity was a significant advancement in the field. nih.govcabidigitallibrary.org

This research culminated in the development of Pyraziflumid , a novel broad-spectrum fungicide. researchgate.netchemicalbook.com Pyraziflumid is chemically characterized by its 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) core structure. nih.gov Structure-activity relationship (SAR) studies revealed that the trifluoromethyl group on the pyrazine ring was crucial for enhancing the fungicidal efficacy against a range of plant diseases, including gray mold and powdery mildew, when compared to pyridine-based analogues. scribd.com The synthesis of Pyraziflumid and related compounds involves the elaboration of a trifluoromethyl-substituted pyrazine precursor, highlighting the importance of building blocks like this compound. nih.govchemicalbook.com

The fungicidal activity of several N-(substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides is presented in the table below, illustrating the optimization process that led to the discovery of Pyraziflumid.

| Compound | Substituent (R) on Biphenyl Ring | Gray Mold (Cucumber) EC80 (mg a.i./L) | Brown Rust (Wheat) EC80 (mg a.i./L) | Powdery Mildew (Barley) EC80 (mg a.i./L) |

|---|---|---|---|---|

| 4 | 4'-F | 2–10 | 20–100 | 2–10 |

| 5 | 4'-Cl | 2–10 | 2–10 | 5–20 |

| 6 | 4'-Br | 2–10 | 20–100 | 0.5–2 |

| 7 | 3'-F | 10–40 | 2–10 | 2–10 |

| 8 | 3'-Cl | 5–20 | 0.5–2 | 2–10 |

| Pyraziflumid (9) | 3',4'-di-F | 2–10 | 0.5–2 | 0.5–2 |

Data sourced from research on the development of Pyraziflumid. researchgate.net

Utility in Pharmaceutical Synthesis

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.com this compound provides a reactive and versatile starting point for synthesizing novel pharmaceutical agents, owing to its combination of reactive sites for nucleophilic substitution and the presence of the bio-potentiating trifluoromethyl group.

Building Block for the Construction of Bioactive Pyrazine Derivatives

Pyrazine derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. researchgate.netmdpi.comnih.gov The two chlorine atoms in this compound can be sequentially or selectively replaced by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the systematic construction of libraries of new chemical entities for drug discovery.

Research has shown that pyrazine derivatives can act as potent anticancer agents. researchgate.netzu.edu.eg For instance, novel pyrazine-based small molecules have been designed and synthesized as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer. mdpi.com The synthesis of these complex molecules often relies on the functionalization of a pre-substituted pyrazine core. The electrophilic nature of this compound makes it an ideal starting material for such synthetic campaigns, enabling the introduction of diverse functional groups to modulate biological activity and pharmacokinetic properties.

Synthesis of Fused Heterocyclic Systems with Pharmacological Interest (e.g., pyrazoloazines, triazolopyrazines)

Fused heterocyclic systems often possess unique pharmacological profiles due to their rigid, three-dimensional structures which can facilitate strong and specific interactions with biological targets. This compound is an excellent precursor for building such fused ring systems.

Triazolopyrazines: The researchgate.netnih.govacs.orgtriazolo[4,3-a]pyrazine scaffold is of significant interest in modern drug discovery. Derivatives of this ring system have been identified as potent dual inhibitors of c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. frontiersin.org The synthesis of this scaffold can be achieved starting from 2,3-dichloropyrazine. researchgate.net The process typically involves a nucleophilic substitution reaction with hydrazine (B178648) hydrate (B1144303) to replace one of the chlorine atoms, followed by cyclization with a one-carbon unit (like triethyl orthoformate) to form the fused triazole ring. frontiersin.org The remaining chlorine and the trifluoromethyl group can then be further functionalized. This scaffold has also been explored for developing antimalarial agents. nih.govunimelb.edu.au

Pyrazoloazines: The pyrazolo[1,5-a]pyrazine (B3255129) ring system is another fused heterocyclic of pharmacological importance, with derivatives showing potential as protein kinase inhibitors and having applications in cancer treatment. nih.govmdpi.com Synthetic strategies to access this scaffold often involve building the pyrazole (B372694) ring onto a pyrazine precursor. acs.org The reactive chlorine atoms on this compound make it a suitable substrate for annulation reactions that lead to the formation of the pyrazolo[1,5-a]pyrazine core. enamine.net The versatility of this synthetic approach allows for the creation of diverse substitution patterns on the final molecule. acs.org

Exploratory Applications in Materials Science

The unique combination of a highly fluorinated substituent and a halogenated heterocyclic core in this compound presents intriguing possibilities for its use in materials science. The electron-withdrawing nature of the trifluoromethyl group, coupled with the two reactive chlorine atoms on the pyrazine ring, makes this compound a promising candidate as a building block for advanced polymers. Research in this area is still in an early, exploratory phase, with a focus on leveraging the compound's distinct chemical features to create materials with specialized properties.

Precursors for Polymeric Materials with Tailored Properties

The primary interest in this compound within materials science lies in its potential as a monomer for the synthesis of high-performance polymers. The presence of two chlorine atoms allows it to act as a building block in polycondensation reactions. The resulting polymers would incorporate the trifluoromethyl-substituted pyrazine unit into their backbone, which is anticipated to bestow a range of desirable characteristics, including high thermal stability, chemical resistance, and specific optoelectronic properties.

The electron-deficient pyrazine ring, further deactivated by the trifluoromethyl group, makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for potential polymerization pathways with various nucleophilic comonomers. For instance, reaction with aromatic diols or dithiols could yield poly(arylene ether)s or poly(arylene thioether)s, respectively. These classes of polymers are known for their excellent thermal and mechanical properties.

Another potential route to polymers is through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. rsc.org In these scenarios, this compound could be coupled with monomers containing boronic acids or organotin compounds to form polymers with extended conjugated systems. Such materials are of interest for applications in electronics and photonics.

The incorporation of the trifluoromethyl group is a key feature, as fluorinated polymers are well-known for their low dielectric constants, low surface energies, and high thermal and oxidative stability. google.comjst.go.jp Therefore, polymers derived from this compound are expected to exhibit these valuable properties.

While extensive experimental data on polymers synthesized specifically from this compound is not yet widely available in the public domain, the anticipated properties can be inferred from related polymer structures. The table below outlines the potential characteristics of hypothetical polymers derived from this monomer, based on established structure-property relationships in similar fluorinated and heterocyclic polymers.

Table 1: Predicted Properties of Hypothetical Polymers Derived from this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Thermal Stability | High | The backbone would consist of strong aromatic and heteroaromatic rings. |

| Glass Transition Temperature (Tg) | High | The rigid pyrazine unit in the polymer backbone would restrict chain motion. |

| Dielectric Constant | Low | The high fluorine content from the trifluoromethyl group lowers polarizability. google.com |

| Chemical Resistance | Excellent | Fluorinated polymers are known for their inertness to a wide range of chemicals. |

| Solubility | Potentially limited in common solvents | The rigid polymer backbone may necessitate the use of high-boiling polar aprotic solvents. |

| Optical Properties | Potential for UV absorption and fluorescence | Aromatic heterocyclic polymers often exhibit interesting photophysical properties. |

The tailored properties of these potential polymers make them attractive candidates for advanced applications, such as dielectrics in microelectronics, high-performance coatings, and membranes for separations. Further research and development are necessary to synthesize and characterize these novel materials to fully realize their potential.

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dichloro-5-(trifluoromethyl)pyrazine?

Methodological Answer:

The synthesis typically involves sequential halogenation and trifluoromethylation. A common approach starts with pyrazine derivatives undergoing chlorination using reagents like PCl₅ or SOCl₂ under controlled temperatures (50–80°C). Trifluoromethylation is achieved via cross-coupling reactions, such as Kumada or Negishi couplings, using CF₃-containing precursors (e.g., CF₃Cu or CF₃SiMe₃). For regioselectivity, directing groups (e.g., amino or methoxy) may be introduced temporarily and later removed . Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹H and ¹³C NMR identify chloro substituents (deshielded aromatic protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms molecular weight (Exact Mass: 227.9462) and fragmentation patterns .

- Chromatography: UHPLC with C18 columns and MS/MS detection is used for purity analysis and impurity profiling, especially for genotoxic contaminants like nitroso derivatives .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies recommend storage in inert atmospheres (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with UHPLC-MS monitoring reveal sensitivity to UV light and moisture. Trifluoromethyl groups enhance stability against oxidation but may increase susceptibility to nucleophilic attack at chlorine sites .

Advanced: How do electron-withdrawing groups (Cl, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The Cl and CF₃ groups activate the pyrazine ring for NAS by lowering the LUMO energy. Computational studies (DFT) show that CF₃ exerts a stronger -I effect than Cl, directing nucleophiles to the less electron-deficient positions. Kinetic experiments using substituted anilines reveal that CF₃ reduces activation energy by 15–20 kJ/mol compared to non-fluorinated analogs. Steric effects from CF₃ may hinder para-substitution, favoring meta products .

Advanced: What computational models predict electronic transitions and vibronic couplings in pyrazine derivatives?

Methodological Answer:

A 24-mode model Hamiltonian incorporating S₁/S₂ potential energy surfaces (PES) and non-adiabatic couplings is used. Multiconfiguration time-dependent Hartree (MCTDH) simulations reproduce experimental UV-Vis spectra by accounting for vibronic interactions between all 24 vibrational modes. Symmetry analysis (D₂h point group) identifies forbidden transitions, while conical intersections between S₁ and S₂ explain ultrafast internal conversion (~50 fs) .

Advanced: How does the compound interact with biological targets like kinases or antimicrobial enzymes?

Methodological Answer:

In medicinal chemistry, the trifluoromethyl group enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Chlorine atoms participate in halogen bonding with backbone carbonyls. In vitro assays with cancer cell lines (IC₅₀ ≈ 1–10 µM) show apoptosis induction via caspase-3 activation. For antimicrobial activity, time-kill assays against S. aureus reveal disruption of membrane potential (JC-1 dye assay) and ROS generation .

Advanced: How are contradictions in biological activity data resolved across studies?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from differences in cell lines, assay conditions, or impurity profiles. Meta-analyses recommend:

- Standardizing protocols (e.g., MTT assay incubation time: 48–72 hours).

- Validating purity via UHPLC-MS (>98% purity threshold).

- Using isogenic cell lines to isolate genetic factors.

For example, pyrazine derivatives show 10-fold higher potency in KRAS-mutant vs. wild-type cells due to altered metabolic pathways .

Advanced: What role does the compound play in coordination chemistry or MOF design?

Methodological Answer:

The pyrazine ring acts as a bridging ligand in metal-organic frameworks (MOFs). In {Fe(pz)[Pt(CN)₄]}, pyrazine enables spin-crossover behavior. Hybrid MC/MD simulations show that adsorbed pyrazine molecules stabilize high-spin states by adopting staggered configurations (60° rotation relative to framework ligands). Magnetic studies of [M(NCSe)₂(pyrazine)₂]ₙ (M = Fe, Co, Ni) reveal antiferromagnetic coupling mediated by π-system interactions (J ≈ -2.1 cm⁻¹) .

Advanced: How are trifluoromethyl groups leveraged to stabilize reactive intermediates?

Methodological Answer:

CF₃ groups stabilize covalent dihydrates in pyrido[3,4-b]pyrazines via electron-withdrawing effects, which reduce electron density in the pyrazine ring and prevent dehydration. X-ray crystallography shows that dihydrates form intramolecular H-bonds (O···N distance: 2.6–2.8 Å). Kinetic studies (NMR monitoring) indicate a 50% slower dehydration rate compared to non-fluorinated analogs .

Advanced: What strategies mitigate genotoxicity risks in drug candidates containing this compound?

Methodological Answer:

Genotoxic impurities (e.g., nitroso derivatives) are controlled via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.